

Structure and characterization of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038

[Get Quote](#)

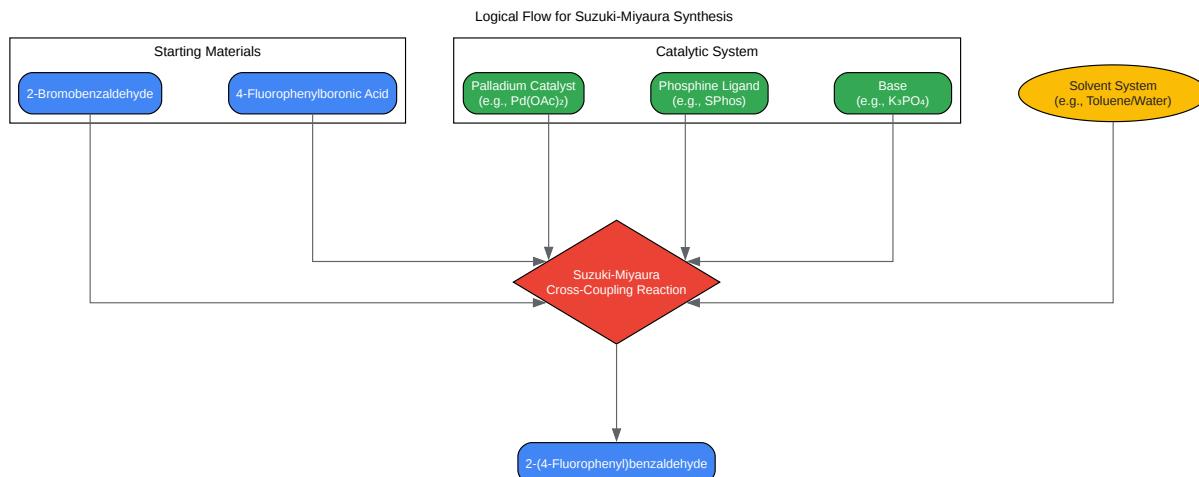
An In-depth Technical Guide to 2-(4-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and characterization of **2-(4-Fluorophenyl)benzaldehyde**, a key building block in medicinal chemistry and materials science.

Compound Identity and Properties

2-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde whose structure features a fluorine atom on one of the phenyl rings. This substitution enhances its chemical properties and makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[\[1\]](#)[\[2\]](#)


Table 1: Physicochemical Properties of **2-(4-Fluorophenyl)benzaldehyde**

Property	Value	Reference(s)
IUPAC Name	2-(4-fluorophenyl)benzaldehyde	[3]
Synonyms	4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehyde	[1]
CAS Number	192863-46-0	[3] [4]
Molecular Formula	C ₁₃ H ₉ FO	[1] [3]
Molecular Weight	200.21 g/mol	[1] [3]
Appearance	White crystalline solid/powder	[2] [4]
Storage Conditions	2-8°C, under inert atmosphere	[4]
Monoisotopic Mass	200.06374 Da	[3] [5]

| XLogP3 (Predicted) | 3.4 |[\[3\]](#)[\[5\]](#) |

Synthesis

The most common and efficient method for synthesizing **2-(4-Fluorophenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction.[\[6\]](#) This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, making it ideal for creating biaryl structures.[\[6\]](#)[\[7\]](#) The logical pathway for this synthesis involves coupling 2-bromobenzaldehyde with 4-fluorophenylboronic acid.

[Click to download full resolution via product page](#)

Caption: Logical flow for Suzuki-Miyaura synthesis.

This protocol provides a general procedure for the synthesis of **2-(4-Fluorophenyl)benzaldehyde**.^{[6][8][9]}

- Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K_3PO_4 , 2.0 mmol, 2.0 equiv).

- **Inert Atmosphere:** Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the atmosphere is inert.
- **Solvent Addition:** Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
- **Reaction Execution:** Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS, typically over 2-24 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the solution and concentrate it under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **2-(4-Fluorophenyl)benzaldehyde**.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its functional groups.

^1H NMR: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehyde proton and a complex multiplet region for the aromatic protons.[\[10\]](#)

Table 2: Predicted ^1H NMR Chemical Shifts

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde (-CHO)	9.8 - 10.1	Singlet (s)	1H

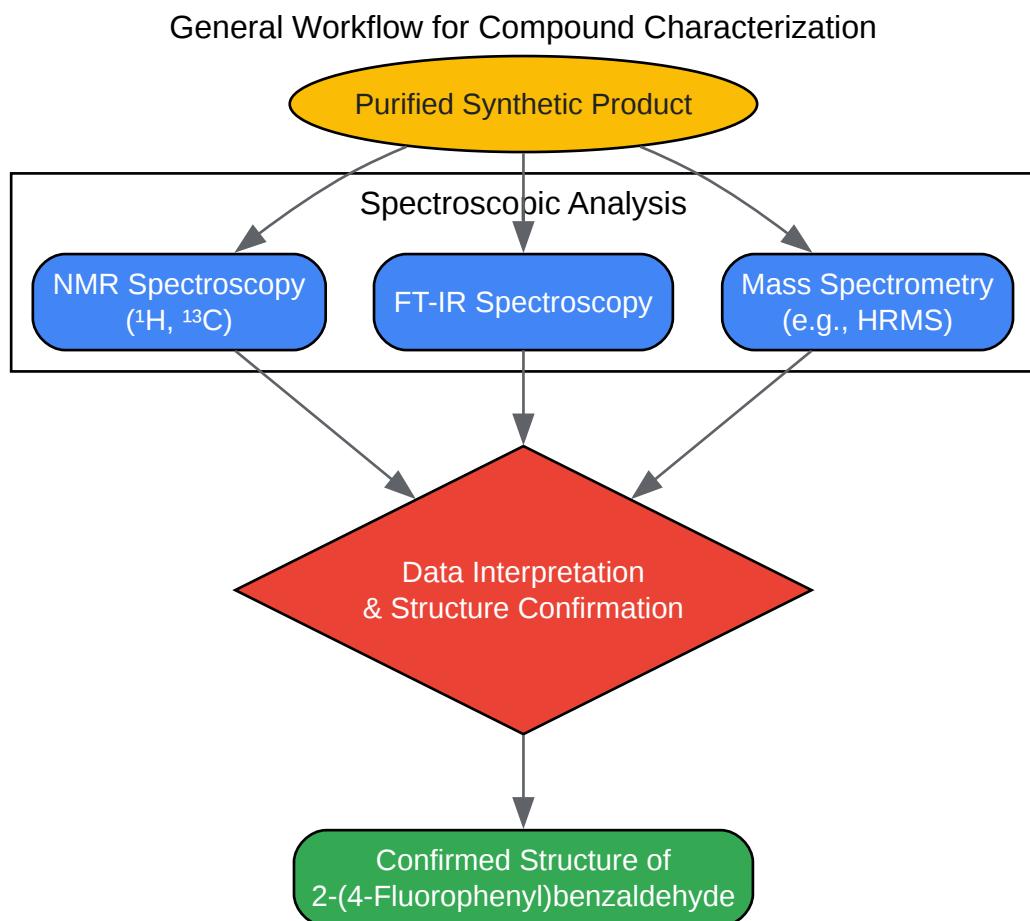
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 8H |

¹³C NMR: The carbon NMR will be characterized by a signal for the carbonyl carbon in the far downfield region. The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling.[11]

The IR spectrum provides clear evidence of the key functional groups.[12][13][14]

Table 3: Expected IR Absorption Frequencies

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
C-H (Aldehyde)	Stretch	~2820 and ~2720 (Fermi doublet)	Medium-Weak
C=O (Aldehyde)	Stretch	~1705 (Conjugated)	Strong, Sharp
C=C (Aromatic)	Stretch	1600 - 1450	Medium-Strong
C-F (Aromatic)	Stretch	1250 - 1100	Strong


| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak |

Mass spectrometry is used to confirm the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass.[15] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also available.[5]

Table 4: Predicted Mass Spectrometry Data

Adduct	m/z (Predicted)	CCS (Å ²) (Predicted)
[M] ⁺	200.06319	138.5
[M+H] ⁺	201.07102	139.3
[M+Na] ⁺	223.05296	148.7

| [M-H]⁻ | 199.05646 | 145.3 |

[Click to download full resolution via product page](#)

Caption: General workflow for compound characterization.

- **NMR Sample Preparation:** For a typical ^1H NMR spectrum, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.[16][17] Transfer the solution into a 5 mm NMR tube using a pipette, filtering through a small cotton plug if any particulate is present. For ^{13}C NMR, a more concentrated sample (50-100 mg) may be required.[16]
- **FT-IR Analysis:** For solid samples, the KBr pellet method is common.[18] Grind 1-2 mg of the sample with ~150 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[18] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid powder directly onto the ATR crystal and applying pressure.[18]

- Mass Spectrometry Analysis: Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like LC or GC.[15][19] Ionization methods such as Electrospray Ionization (ESI) or Electron Impact (EI) are used to generate ions for analysis.[19][20]

Applications and Reactivity

2-(4-Fluorophenyl)benzaldehyde is a versatile building block due to its distinct reactive sites.

- Aldehyde Group: The aldehyde functionality is a primary site for reactivity, readily participating in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive amination reactions to build more complex molecular architectures.[1]
- Fluoroaromatic System: The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. The fluorinated phenyl group also influences the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical transformations.[2]
- Intermediate: It serves as a crucial intermediate in the development of novel compounds with potential therapeutic applications in medicinal chemistry and in the production of dyes and pigments.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-Fluorophenyl)benzaldehyde | C13H9FO | CID 1392475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-FLUOROPHENYL)BENZALDEHYDE | 192863-46-0 [amp.chemicalbook.com]

- 5. PubChemLite - 2-(4-fluorophenyl)benzaldehyde (C13H9FO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. rsc.org [rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C7H6O C6H5CHO benzaldehyde low high resolution ^1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. University of Ottawa NMR Facility Blog: ^{13}C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromtech.com [chromtech.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Structure and characterization of 2-(4-Fluorophenyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067038#structure-and-characterization-of-2-4-fluorophenyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com